molecular formula C16H15ClN4O3S B3396532 (E)-ethyl 2-(6-chloro-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 1019097-22-3

(E)-ethyl 2-(6-chloro-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B3396532
M. Wt: 378.8 g/mol
InChI Key: XZRDQHBEAIRDKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that includes several functional groups. It contains a pyrazole ring, which is a type of aromatic heterocycle. Pyrazoles are known for their wide range of biological activities .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. Pyrazole derivatives are a focus of research in medicinal chemistry due to their wide range of biological activities .

properties

IUPAC Name

ethyl 2-[6-chloro-2-(2-methylpyrazole-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O3S/c1-3-24-14(22)9-21-11-5-4-10(17)8-13(11)25-16(21)19-15(23)12-6-7-18-20(12)2/h4-8H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZRDQHBEAIRDKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-ethyl 2-(6-chloro-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-ethyl 2-(6-chloro-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Reactant of Route 2
Reactant of Route 2
(E)-ethyl 2-(6-chloro-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Reactant of Route 3
(E)-ethyl 2-(6-chloro-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Reactant of Route 4
(E)-ethyl 2-(6-chloro-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Reactant of Route 5
Reactant of Route 5
(E)-ethyl 2-(6-chloro-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Reactant of Route 6
(E)-ethyl 2-(6-chloro-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

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